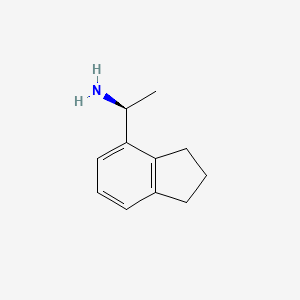
(2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine: is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 2,3,4-trimethoxyphenyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylamine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the cyclopropyl ring or the methanamine moiety, potentially leading to ring-opening or amine reduction products.
Substitution: The methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study the interactions of methoxy-substituted phenyl groups with biological targets .
Industry: The compound’s derivatives are explored for use in the synthesis of materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus exerting anti-cancer effects . Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar methoxy substitutions but different biological activity.
2-(2,3,4-Trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: Compounds with similar structural motifs used in anti-cancer research.
Uniqueness: (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts rigidity and distinct steric properties, potentially leading to unique biological interactions and activities .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
[2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,8,10H,6-7,14H2,1-3H3 |
Clave InChI |
JYSJLPJDIUWEAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C2CC2CN)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)



![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)
![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)


